molecular formula C13H7Cl2F3O B6384687 MFCD18316399 CAS No. 1261902-89-9

MFCD18316399

Cat. No.: B6384687
CAS No.: 1261902-89-9
M. Wt: 307.09 g/mol
InChI Key: BPRBQQJAHIACRP-UHFFFAOYSA-N
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Description

MFCD18316399 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316399 involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

MFCD18316399 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the asymmetric aldol reaction of ketones and glycinates can produce diverse optically enriched α-amino acid derivatives .

Scientific Research Applications

MFCD18316399 has a wide range of scientific research applications, including:

    Chemistry: Used in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD18316399 involves its interaction with specific molecular targets and pathways. For example, it may bind selectively to certain ion channels or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

MFCD18316399 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks . The uniqueness of this compound lies in its specific reactivity and applications, which distinguish it from other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBQQJAHIACRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686696
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-89-9
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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